

2-Chloro-6-methoxybenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374

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An In-Depth Technical Guide to **2-Chloro-6-methoxybenzaldehyde**: Synthesis, Properties, and Applications

Introduction

2-Chloro-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial and versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring an aldehyde functional group flanked by a chloro and a methoxy substituent, imparts a distinct reactivity profile that is highly valued by researchers in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methoxy group create a specific electronic and steric environment around the aromatic ring and the aldehyde. This guide provides an in-depth analysis of its chemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its applications, particularly in the realm of drug discovery and fine chemical production.

Chemical Identity and Physicochemical Properties

The fundamental properties of **2-Chloro-6-methoxybenzaldehyde** are summarized below. While it is established as a solid, precise thermophysical data such as melting and boiling points are not consistently reported across major chemical databases. The crystallization of the compound at 45 °C during a documented synthesis suggests a melting point above this temperature.^[1]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₂	[2][3]
Molecular Weight	170.59 g/mol	[2][3]
IUPAC Name	2-chloro-6-methoxybenzaldehyde	[2]
CAS Number	29866-54-4	[2]
Appearance	Solid, Beige Solid	[3]
Canonical SMILES	<chem>COC1=C(C(=CC=C1)Cl)C=O</chem>	[2]
InChI Key	UHXUZNJCLHADGD-UHFFFAOYSA-N	[2]

Synthesis of 2-Chloro-6-methoxybenzaldehyde

The synthesis of **2-Chloro-6-methoxybenzaldehyde** can be effectively achieved via a nucleophilic aromatic substitution (S_NAr) reaction. The following protocol is based on the displacement of a fluoride ion from 2-Chloro-6-fluorobenzaldehyde using sodium methoxide. The choice of a fluoride as the leaving group is strategic; its high electronegativity activates the ring towards nucleophilic attack, facilitating the reaction under relatively mild conditions.

Experimental Protocol

This procedure details the synthesis starting from 2-Chloro-6-fluorobenzaldehyde.[1]

Materials:

- 2-Chloro-6-fluorobenzaldehyde (51.5 g, 0.30 mol)
- Sodium hydroxide (14.4 g, 0.35 mol)
- Methanol (500 mL)
- Dichloromethane (DCM)

- Water
- Hexane
- Anhydrous sodium sulfate

Equipment:

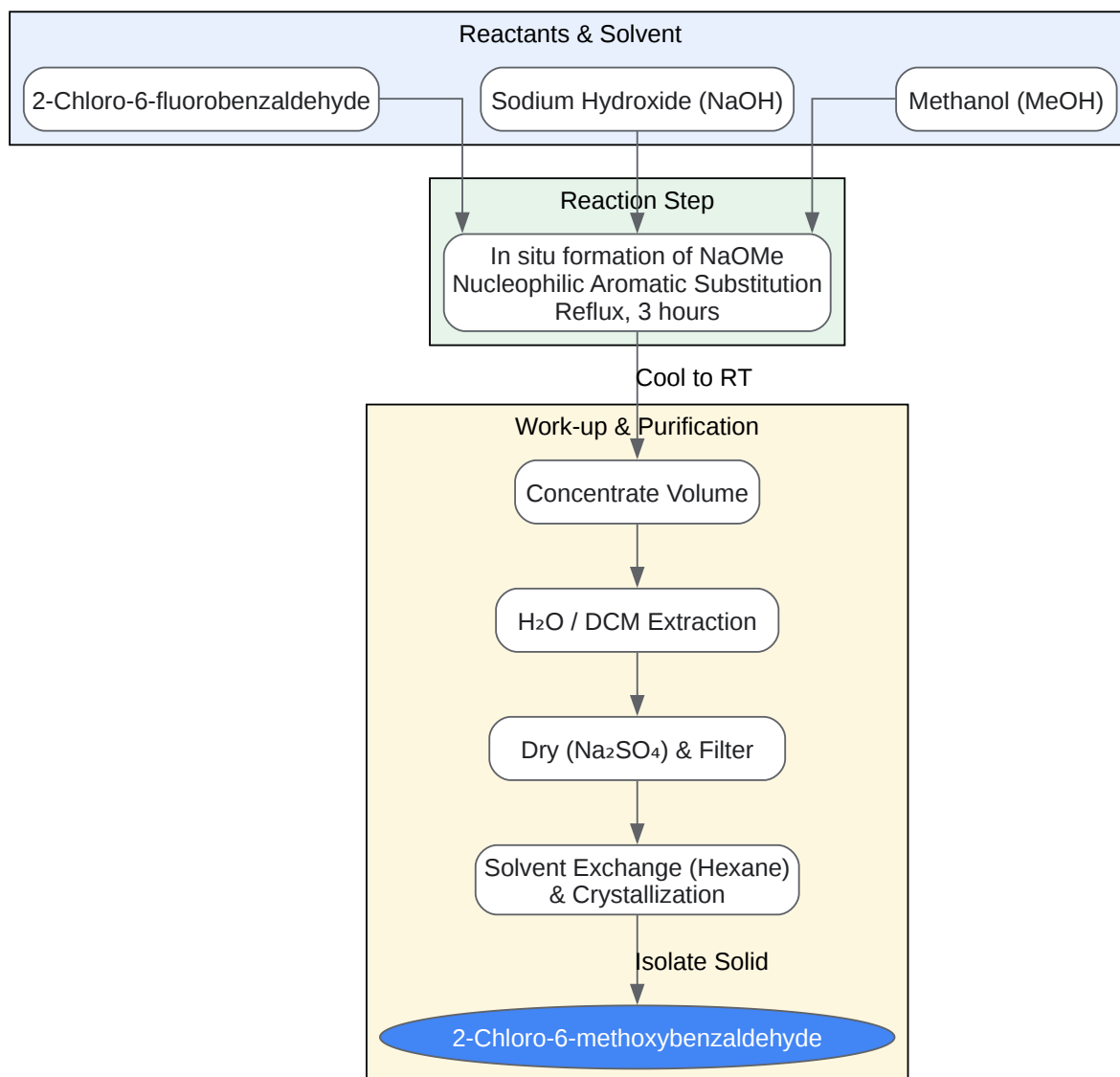
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Separatory funnel
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Reaction Setup:** In a suitable round-bottom flask, dissolve 51.5 g (0.30 mol) of 2-Chloro-6-fluorobenzaldehyde in 500 mL of methanol.
- **Addition of Base:** To this solution, add 14.4 g (0.35 mol) of sodium hydroxide. The NaOH reacts in situ with the methanol solvent to generate sodium methoxide, the active nucleophile.
- **Reaction:** Stir the mixture and heat to reflux. Maintain the reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired.
- **Solvent Removal:** After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to a volume of approximately 200 mL using a rotary evaporator.
- **Work-up and Extraction:** Transfer the concentrated residue to a separatory funnel. Add 400 mL of water and 200 mL of dichloromethane to form a two-phase system. Shake vigorously and allow the layers to separate.

- Collect the organic (bottom) layer. Extract the aqueous layer twice more with 100 mL portions of dichloromethane.
- Drying and Filtration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
- Solvent Exchange and Crystallization: Remove the dichloromethane by distillation. Add 450 mL of hexane to the residue and concentrate the volume to approximately 300 mL. The product, initially an oil, should begin to crystallize at around 45°C.[\[1\]](#)
- Granulation and Isolation: Cool the mixture to room temperature and allow it to stand for 16 hours to ensure complete crystallization (granulation). Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum. This procedure yields **2-Chloro-6-methoxybenzaldehyde** (35.6 g, 64.2% yield).[\[1\]](#)

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-6-methoxybenzaldehyde**.

Spectroscopic Characterization (Expected)

While experimental spectra are not publicly available in the cited literature, the structure of **2-Chloro-6-methoxybenzaldehyde** allows for a confident prediction of its key NMR signals. This is a critical skill for chemists to verify the identity and purity of synthesized compounds.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

- **Aldehyde Proton (-CHO):** A singlet peak expected far downfield, typically in the range of δ 9.8-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.
- **Aromatic Protons (-C₆H₃-):** The three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and triplets between δ 6.9-7.6 ppm. The proton at C4 (para to the methoxy group) would likely be a triplet, while the protons at C3 and C5 would be doublets, all showing coupling to each other. Their precise shifts are influenced by the electronic effects of the three different substituents.
- **Methoxy Protons (-OCH₃):** A sharp singlet peak, integrating to three protons, is expected around δ 3.8-4.0 ppm. Its position is characteristic of methoxy groups attached to an aromatic ring.

^{13}C NMR Spectroscopy

The carbon NMR spectrum should display eight signals corresponding to the eight unique carbon atoms in the molecule:

- **Carbonyl Carbon (-CHO):** The aldehyde carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically δ 188-195 ppm.
- **Aromatic Carbons (-C₆H₃-):** Six distinct signals are expected in the aromatic region (δ 110-160 ppm).
 - The carbon bearing the methoxy group (C6) and the carbon bearing the chloro group (C2) will be significantly affected by these substituents. The C-O bond will shift C6 downfield

(e.g., ~155-160 ppm), while the C-Cl bond will also shift C2 downfield (e.g., ~130-135 ppm).

- The carbon bearing the aldehyde (C1) will also be in this region.
- The remaining three carbons (C3, C4, C5) will appear based on the combined electronic effects of the substituents.
- Methoxy Carbon (-OCH₃): A signal for the methyl carbon of the methoxy group will be observed in the aliphatic region, typically around δ 55-60 ppm.

Applications in Drug Development and Organic Synthesis

2-Chloro-6-methoxybenzaldehyde is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules.^[4] Its utility stems from the orthogonal reactivity of its functional groups.

- Aldehyde Group: The aldehyde is a versatile handle for a wide range of transformations, including reductive aminations to form substituted amines, Wittig reactions to form alkenes, and condensation reactions to build heterocyclic systems like quinazolines.^[5]
- Substituted Aromatic Ring: The chloro and methoxy groups direct further electrophilic aromatic substitution reactions and can be crucial for molecular recognition. In drug discovery, a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while a methoxy group can act as a hydrogen bond acceptor and fine-tune solubility and electronic properties.
- Pharmaceutical Intermediate: This compound is recognized as an essential intermediate for producing pharmaceuticals, particularly anti-inflammatory and analgesic agents.^[4] While specific drug synthesis pathways starting from this exact molecule are proprietary, the 2,6-disubstituted benzaldehyde scaffold is found in complex pharmaceutical targets. For example, related structures like 2,6-dihydroxybenzaldehyde are starting points for intricate molecules used in modern drug development programs.^[6]

Safety and Handling

As a chemical intermediate, **2-Chloro-6-methoxybenzaldehyde** must be handled with appropriate care in a laboratory setting.

- Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[2]
- Recommended Precautions:
 - Handle only in a well-ventilated area or a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend storage at 0-8 °C.

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